Fmoc-Gly-Gly-Gly-OH

描述

Synthesis Analysis

The synthesis of peptide building blocks like Fmoc-Gly-Gly-Gly-OH involves multiple steps, including protection of amino groups, activation, and coupling of amino acids. Techniques such as Fmoc solid-phase peptide synthesis allow for the sequential addition of amino acids to a growing peptide chain on a solid support. This method offers advantages in terms of efficiency and ease of purification (Santagada et al., 2001; Smith et al., 2011).

Molecular Structure Analysis

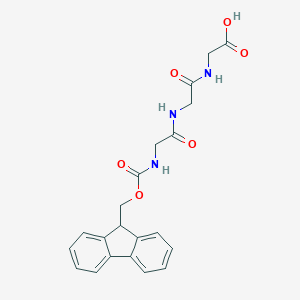

The molecular structure of this compound and its derivatives is characterized by the presence of the Fmoc group, which serves as a temporary protecting group for the amino function during peptide synthesis. The Fmoc group is removed under basic conditions, allowing for the sequential addition of amino acids. The structure of Fmoc-protected amino acids and their derivatives has been elucidated using techniques such as NMR and mass spectrometry (Carrasco et al., 2006).

Chemical Reactions and Properties

This compound and similar compounds participate in a variety of chemical reactions characteristic of peptide synthesis. These include coupling reactions facilitated by carbodiimides or uronium salts, and the removal of protective groups under specific conditions. The Fmoc group, in particular, is cleaved off using piperidine or other bases, a critical step in the synthesis of peptides (Yin et al., 2019).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and stability, are influenced by the Fmoc group and the peptide backbone. These properties are crucial for the handling and storage of peptide building blocks. The Fmoc group increases the hydrophobicity of amino acids, affecting their solubility in organic solvents, which is advantageous during peptide synthesis (Szczepańska et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and stability, are defined by the protective Fmoc group and the peptide's amino acid composition. The Fmoc group's susceptibility to base-catalyzed removal enables the stepwise construction of peptides, while the amino acid sequence determines the peptide's overall reactivity and interaction with other molecules during synthesis (Comegna et al., 2015).

科学研究应用

抗体药物偶联物 (ADC)

Fmoc-Gly-Gly-Gly-OH: 广泛用作 ADC 制造中的溶酶体可裂解连接体 . 这些偶联物是一种靶向治疗形式,其中针对肿瘤抗原的抗体通过可裂解化学连接体连接到细胞毒药物。连接体的稳定性对于 ADC 的疗效和安全性至关重要,因为它必须在血液中保持完整,并且仅在靶向癌细胞内释放药物。

肽合成

在固相肽合成 (SPPS) 中,This compound 用作肽链延伸的构建块 . 它在复杂肽合成中起着至关重要的作用,其中 Fmoc 基团在偶联反应中保护氨基,而 Gly-Gly-Gly 序列可以作为肽结构中的间隔基或柔性铰链。

药物递送系统

该化合物在药物递送系统开发中起着至关重要的作用,尤其是在增强生物活性分子递送方面 . 它在纳米载体和脂质体中的应用有助于药物的控制释放,从而提高治疗指数并减少副作用。

纳米技术

This compound: 用于纳米技术中纳米粒子的表面修饰 . 这种修饰可以提高纳米粒子的溶解度、稳定性和生物利用度,使其适用于各种生物医学应用,包括成像和诊断。

药物化学

在药物化学中,这种三肽用于合成具有潜在治疗应用的新化合物 . 它可以结合到更大的分子中以调节其特性,例如增加溶解度或改变药代动力学。

分析化学

This compound: 在分析化学中,它在色谱方法和质谱分析中用作标准品或试剂 . 它有助于肽和蛋白质的定量和表征,有助于理解复杂的生物系统。

作用机制

Target of Action

Fmoc-Gly-Gly-Gly-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycylglycine, is primarily used as a linker in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antigens on the surface of cells that the ADC is designed to recognize and bind to.

Mode of Action

The this compound compound acts as a linker that connects the antibody to the drug in an ADC Once the ADC binds to the target antigen, it is internalized into the cell where the linker is cleaved, releasing the drug to exert its therapeutic effect .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the endocytic pathway . After the ADC binds to the target antigen, it is internalized into the cell through endocytosis. Inside the cell, the ADC is transported to the lysosome, where the acidic environment triggers the cleavage of the this compound linker, releasing the drug .

Pharmacokinetics

The pharmacokinetics of this compound is largely determined by the properties of the ADC it is part of. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the ADC influence the bioavailability of the drug. The linker itself is designed to be stable in the bloodstream to prevent premature release of the drug. It is only cleaved once the ADC is internalized into the target cell .

Result of Action

The cleavage of the this compound linker inside the target cell results in the release of the drug, allowing it to exert its therapeutic effect . The specific molecular and cellular effects depend on the nature of the drug attached to the ADC.

Action Environment

The action of this compound is influenced by the intracellular environment of the target cell . The linker is designed to be stable in the extracellular environment and in the bloodstream, but cleavable in the acidic environment of the lysosome. This ensures that the drug is released only within the target cell, minimizing damage to healthy cells .

安全和危害

When handling Fmoc-Gly-Gly-Gly-OH, it is recommended to wear appropriate personal protective equipment and use only under a chemical fume hood. Keep away from heat/sparks/open flame/hot surfaces. Take measures to prevent the build-up of electrostatic charge. Ensure adequate exhaust ventilation, especially if dust, aerosol, or fumes will be generated. Avoid contact with skin, eyes, and clothing .

未来方向

生化分析

Biochemical Properties

Fmoc-Gly-Gly-Gly-OH interacts with various enzymes, proteins, and other biomolecules. It is used in solid-phase peptide synthesis techniques, which involve the step-by-step assembly of amino acids while attached to an insoluble resin support . This process allows for the removal of reaction by-products at each step via a simple wash .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of this compound is complex and depends on the specific biochemical context in which it is used.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and it can have effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can vary. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

IUPAC Name |

2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c25-18(23-11-20(27)28)9-22-19(26)10-24-21(29)30-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,26)(H,23,25)(H,24,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYBSGRVYRPYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427068 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170941-79-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Fmoc-Gly-Gly-Gly-OH contribute to the properties of the injectable polymer network described in the research?

A1: this compound, a low-molecular-weight peptide gelator, acts as a reinforcing filler within the pre-existing hybrid polymer network []. This means that it assembles within the network through non-covalent interactions, primarily hydrogen bonding, to form a secondary network. This double network (DN) structure contributes to the enhanced mechanical properties, such as increased stiffness and self-healing ability, observed in the final material [].

Q2: What specific characterization techniques were employed to confirm the incorporation and interaction of this compound within the hybrid polymer network?

A2: The research utilized Fourier transform infrared spectroscopy (FTIR) and thermal analysis to confirm the formation of the double network and characterize the interactions between the hybrid polymer network and this compound []. FTIR helped identify specific functional groups and potential interactions, while thermal analysis provided insights into the thermal stability and phase transitions of the material, further supporting the successful incorporation of the peptide gelator.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)